3-Pyrrolidin-1-ylbenzaldehyde
Overview
Description
3-Pyrrolidin-1-ylbenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyrrolidine ring at the third position. This compound is of significant interest in organic chemistry due to its unique structure, which combines the reactivity of an aldehyde group with the stability and versatility of a pyrrolidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-ylbenzaldehyde typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine. The process can be carried out under basic conditions using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been reported to improve the reaction rate and reduce the overall reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidin-1-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: 3-Pyrrolidin-1-ylbenzoic acid.
Reduction: 3-Pyrrolidin-1-ylbenzyl alcohol.
Substitution: 3-Nitro-1-pyrrolidinobenzaldehyde (nitration product).
Scientific Research Applications
3-Pyrrolidin-1-ylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-ylbenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many bioactive compounds.
Benzaldehyde: An aromatic aldehyde used in the synthesis of various organic compounds.
3-Pyrrolidin-1-ylbenzoic acid:
Uniqueness: 3-Pyrrolidin-1-ylbenzaldehyde is unique due to the combination of the reactive aldehyde group and the stable pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8-9H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELYFFMWYRNGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428192 | |
Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-89-7 | |
Record name | 3-(1-Pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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